molecular formula C18H15NO4 B8074637 1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate

1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate

Cat. No.: B8074637
M. Wt: 309.3 g/mol
InChI Key: VHFQPRQDZMXZKW-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate is an organic compound with the molecular formula C18H15NO4 It is characterized by a phthalimide moiety linked to a phenylbutanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate can be synthesized through a multi-step process involving the following key steps:

    Formation of Phthalimide Derivative: The synthesis begins with the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Esterification: The phthalimide is then reacted with 4-phenylbutanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

The reaction conditions typically involve heating under reflux in an inert atmosphere to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Using large reactors to combine phthalimide and 4-phenylbutanoic acid with a suitable dehydrating agent.

    Purification: The crude product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phthalimide and 4-phenylbutanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild heating.

Major Products

    Hydrolysis: Phthalimide and 4-phenylbutanoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with receptors in the central nervous system, modulating neurotransmitter activity and exerting anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxoisoindolin-2-yl 2-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.

    1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate: Similar structure but with a shorter carbon chain.

Uniqueness

1,3-Dioxoisoindolin-2-yl 4-phenylbutanoate is unique due to its specific ester linkage and the presence of a phenyl group, which can influence its biological activity and chemical reactivity compared to its analogs.

This compound’s distinct structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16(12-6-9-13-7-2-1-3-8-13)23-19-17(21)14-10-4-5-11-15(14)18(19)22/h1-5,7-8,10-11H,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFQPRQDZMXZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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